1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
886510-06-1 |
|---|---|
Molecular Formula |
C8H3Cl2F3O |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H |
InChI Key |
NBWLMZGWPRUUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
De Novo Synthesis Approaches
The de novo synthesis of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one involves the direct formation of the target molecule from simpler starting materials. Key strategies include electrophilic aromatic substitution, coupling reactions, and transition metal-catalyzed routes.
Electrophilic Trifluoroacetylation of Substituted Benzenes
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of producing this compound, this would involve the trifluoroacetylation of 1,3-dichlorobenzene (B1664543). The reaction typically employs a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, this approach is met with significant challenges. The two chlorine atoms on the benzene (B151609) ring are ortho, para-directing, yet deactivating. More critically, the trifluoroacetylation would need to occur at the C-2 position, which is sterically hindered by the two adjacent chlorine atoms. This steric hindrance can significantly impede the approach of the bulky electrophile, making the reaction inefficient or preventing it from occurring altogether. While Friedel-Crafts acylations are well-established, their application to sterically demanding substrates often results in low yields or requires harsh reaction conditions. Literature on the successful Friedel-Crafts trifluoroacetylation of 1,3-dichlorobenzene to achieve the 2,6-dichloro isomer is scarce, suggesting that alternative, more regioselective methods are generally preferred.
Coupling Reactions Involving Dichlorinated Aromatics and Trifluoroacetyl Precursors
A more viable approach involves the use of organometallic coupling reactions, which offer greater control over regioselectivity. A common strategy is the reaction of a Grignard reagent with a suitable trifluoroacetyl precursor.
The synthesis would begin with the formation of the 2,6-dichlorophenyl Grignard reagent from 1-bromo-2,6-dichlorobenzene and magnesium metal in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The successful formation of this Grignard reagent is crucial and requires careful control of reaction conditions to prevent side reactions.
Once formed, the 2,6-dichlorophenylmagnesium bromide can be reacted with a trifluoroacetylating agent. Common trifluoroacetyl precursors for this reaction include trifluoroacetic anhydride and ethyl trifluoroacetate (B77799). The reaction with trifluoroacetic anhydride at low temperatures (e.g., -78 °C) can effectively introduce the trifluoroacetyl group. Similarly, the reaction with ethyl trifluoroacetate can also yield the desired ketone.
| Starting Material (Aryl) | Grignard Formation | Trifluoroacetyl Precursor | Product |
| 1-Bromo-2,6-dichlorobenzene | Mg, anhydrous ether/THF | Trifluoroacetic anhydride | This compound |
| 1-Bromo-2,6-dichlorobenzene | Mg, anhydrous ether/THF | Ethyl trifluoroacetate | This compound |
This method circumvents the regioselectivity and steric hindrance issues associated with direct electrophilic aromatic substitution, making it a more reliable route for the synthesis of this compound.
Transition Metal-Catalyzed Synthetic Routes for the Aryl-Carbonyl Bond Formation
Modern synthetic organic chemistry offers a variety of transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, including the aryl-carbonyl bond in ketones. Palladium and copper-based catalysts are particularly prominent in this area.
One potential route is the palladium-catalyzed coupling of a 2,6-dichlorinated aryl organometallic reagent with a trifluoroacetyl electrophile. For instance, 2,6-dichlorophenylboronic acid could be coupled with trifluoroacetyl chloride in a Suzuki-type reaction. However, the efficiency of such reactions can be influenced by the steric hindrance around the reaction center.
Alternatively, a Stille coupling could be employed, reacting a 2,6-dichlorophenyltin reagent with trifluoroacetyl chloride. Another approach is the Negishi coupling, which would involve the reaction of a 2,6-dichlorophenylzinc reagent with a suitable trifluoroacetyl electrophile. These reactions often require specific ligands to facilitate the catalytic cycle and overcome the steric bulk of the ortho-substituents.
Copper-catalyzed reactions have also emerged as a powerful tool for trifluoromethylation and related transformations. A potential, though less common, route could involve the copper-catalyzed coupling of a 2,6-dihaloarene with a trifluoroacetate source.
| Coupling Reaction | Aryl Precursor | Trifluoroacetyl Precursor | Catalyst System (Example) |
| Suzuki Coupling | 2,6-Dichlorophenylboronic acid | Trifluoroacetyl chloride | Pd(PPh₃)₄, base |
| Stille Coupling | 2,6-Dichlorophenyltrialkylstannane | Trifluoroacetyl chloride | Pd(PPh₃)₄ |
| Negishi Coupling | 2,6-Dichlorophenylzinc chloride | Trifluoroacetyl chloride | Pd(PPh₃)₄ |
While these methods are theoretically plausible, the steric hindrance presented by the two ortho-chlorine atoms remains a significant challenge that may necessitate the use of specialized catalytic systems with bulky, electron-rich phosphine (B1218219) ligands to achieve reasonable yields.
Functional Group Transformations and Derivatization from Precursors
An alternative to de novo synthesis is the modification of a pre-existing molecule that already contains the desired carbon skeleton. This often involves oxidation or halogenation reactions.
Oxidation Pathways to Form the Ketone Moiety
A common and effective strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In this case, the precursor would be 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol. This alcohol can be prepared with high regioselectivity by reacting the 2,6-dichlorophenyl Grignard reagent with trifluoroacetaldehyde.
Several mild and efficient oxidation methods are available for the conversion of this alcohol to the target ketone.
Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organicchemistrytutor.comlibretexts.orgrsc.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature and is known for its high yields and tolerance of a wide range of functional groups. organicchemistrytutor.com The oxidation of fluoroalkyl-substituted carbinols, such as 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol, with DMP is a well-established and reliable method. organicchemistrytutor.com
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. udel.edulibretexts.orgmnstate.edu The Swern oxidation is performed at low temperatures (typically -78 °C) and is known for its mild conditions and high yields. udel.edulibretexts.org It is a suitable alternative to chromium-based oxidants. libretexts.org
| Oxidation Method | Oxidizing Agent(s) | Typical Conditions |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, room temperature |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, -78 °C to room temperature |
Chlorination and Fluorination Strategies on Pre-formed Carbonyl Systems
The synthesis of this compound through the direct chlorination of a pre-formed phenyl trifluoroethanone is not a viable synthetic route. The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Furthermore, it is a meta-director. Therefore, any electrophilic chlorination of 1-phenyl-2,2,2-trifluoroethan-1-one would be expected to yield primarily the 3-chloro and 3,5-dichloro isomers, not the desired 2,6-dichloro product. The directing effects of substituents on the aromatic ring are a fundamental principle in organic chemistry that precludes this pathway.
Regioselective Synthesis of the 2,6-Dichlorophenyl Moiety
Direct chlorination of 2,2,2-trifluoroacetophenone (B138007) is not a viable strategy for the synthesis of the target molecule. The trifluoroacetyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions. Therefore, any direct chlorination would yield a mixture of isomers with the chlorine atoms predominantly at the meta-positions, rather than the desired ortho, ortho-disubstitution pattern.
To achieve the required 2,6-dichloro substitution, synthetic strategies must rely on starting materials where the regiochemistry is already established. The most common and effective approaches involve:
Friedel-Crafts Acylation of 1,3-Dichlorobenzene: This is a primary route for constructing the carbon skeleton. By using 1,3-dichlorobenzene as the starting material, the chlorine atoms are already in the correct relative positions. The subsequent Friedel-Crafts acylation with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, introduces the trifluoroacetyl group at the 2-position, between the two chlorine atoms. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to facilitate this reaction google.comgoogle.comrsc.org. The reaction proceeds via an electrophilic attack on the activated acylium ion.
Grignard and Organolithium Reactions: An alternative strategy involves the use of organometallic intermediates derived from 1-bromo-2,6-dichlorobenzene or 1,3-dichlorobenzene.
From 1-bromo-2,6-dichlorobenzene: A Grignard reagent can be prepared by reacting 1-bromo-2,6-dichlorobenzene with magnesium. This organometallic species can then be reacted with a trifluoroacetylating agent like methyl trifluoroacetate or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide) to yield the desired ketone.
From 1,3-dichlorobenzene: An organolithium reagent can be generated via lithium-halogen exchange or direct lithiation. This highly reactive species can then be quenched with a suitable trifluoroacetyl electrophile.
From 2,6-Dichlorophenylacetic Acid: For some applications, the 2,6-dichlorophenyl moiety is introduced as a complete unit. For instance, 2-(2,6-dichlorophenyl)acetic acid can be coupled with an appropriate amine or other nucleophile, with the final molecule being constructed in subsequent steps acs.org. While not a direct synthesis of the target ketone, this illustrates the use of pre-functionalized 2,6-dichlorophenyl building blocks.
The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis. For large-scale production, the Friedel-Crafts acylation of 1,3-dichlorobenzene is often preferred due to its directness.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates is of increasing importance. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources jocpr.com.
Atom Economy: The concept of atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product, is a key metric in green chemistry rsc.org. Traditional multi-step syntheses often suffer from low atom economy, generating significant amounts of waste google.comjustia.com.
Addition Reactions: Reactions like the Diels-Alder reaction are considered highly atom-economical as all atoms of the reactants are incorporated into the product.
Substitution and Elimination Reactions: These are inherently less atom-economical as they generate by-products. For example, in a Friedel-Crafts acylation using trifluoroacetic anhydride and 1,3-dichlorobenzene, trifluoroacetic acid is formed as a by-product.
A streamlined synthesis with fewer steps is generally more atom-economical. Comparing a multi-step route involving protecting groups with a more direct approach like the Friedel-Crafts acylation highlights the benefits of the latter in terms of atom economy sciencex.com. A reagentless approach, where possible, offers 100% atom economy and represents an ideal green synthetic method rsc.org.
Solvent-Free Reactions: Eliminating solvents reduces waste, cost, and safety hazards. Some synthetic steps for related halo-substituted trifluoroacetophenones have been developed under solvent-free conditions. For instance, nitration steps can be performed using a mixture of fuming sulfuric acid and nitric acid without an additional organic solvent google.comjustia.com. Similarly, reactions can be carried out by passing chlorine gas through a neat starting material at elevated temperatures, with the product being removed by distillation justia.com. Ball-milling is another technique that allows for direct halogenation of aromatic compounds without solvents researchgate.net.
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions.
Friedel-Crafts Catalysts: While aluminum chloride is effective for Friedel-Crafts acylations, it is used in stoichiometric amounts and generates significant aqueous waste during workup. Research into greener alternatives has focused on recyclable and more environmentally benign catalysts. Metal triflates, such as bismuth or scandium triflate, have been used in combination with trifluoroacetic anhydride for solventless acylations researchgate.net. These catalysts can often be recovered and reused. Trifluoroacetic acid itself can also serve as a recyclable catalyst for Friedel-Crafts reactions, avoiding the need for metal-based Lewis acids google.com.
Iron Catalysis: Iron salts are an attractive alternative to other transition metals due to iron's low cost and low toxicity. Iron chlorides have been shown to catalyze the cross-coupling of Grignard reagents with alkyl halides, a reaction that can be applied to the formation of C-C bonds in the synthesis of the target molecule's precursors orgsyn.org.
Photocatalysis: Visible-light-driven reactions represent a green and sustainable approach to organic synthesis. Photocatalysis can be used for reactions such as the halogenation of acetophenones, often proceeding under mild conditions with high regioselectivity researchgate.net.
The development of selective hydrodeoxygenation catalysts, such as bimetallic nanoparticles, also contributes to greener synthetic pathways by allowing for the selective transformation of functional groups without affecting the aromatic ring rsc.org.
Optimization of Reaction Conditions and Yield for Academic Syntheses
In an academic or laboratory setting, the synthesis of this compound is often achieved through organometallic routes, particularly using Grignard or organolithium reagents. The optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.
The Grignard reaction, for example, is highly sensitive to reaction conditions. The formation of the Grignard reagent from 1-bromo-2,6-dichlorobenzene and magnesium must be conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly basic organometallic species mnstate.edu. The subsequent addition to the trifluoroacetylating agent is often performed at low temperatures to control the reactivity and minimize side reactions.
Flow chemistry offers a modern approach to optimize such reactions, allowing for precise control over reaction parameters and improved safety, especially for highly exothermic processes like Grignard reactions mit.edudtu.dk.
Below is a table summarizing typical conditions and yields for analogous Grignard reactions found in the literature, which serve as a model for the academic synthesis of the target compound.
| Reactant 1 | Reactant 2 (Grignard) | Equivalents of Grignard | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-amino-2-chloronicotinonitrile | 4-fluorobenzylmagnesium chloride | 2.0 | Diethyl Ether | 25 | 16 | 45 | nih.gov |
| 4-amino-2-chloronicotinonitrile | 4-fluorobenzylmagnesium chloride | 2.0 | THF | 25 | 16 | 31 | nih.gov |
| 4-amino-2-chloronicotinonitrile | 4-fluorobenzylmagnesium chloride | 4.0 | Diethyl Ether | 30 | 12 | 74 | nih.gov |
| 1-bromo-3,5-dichlorobenzene | tert-Butyllithium | 1.05 | Tetrahydrofuran | -78 | 2 | 48 (after reacting with trifluoroacetic anhydride) | echemi.com |
| Phthalide | 4-fluorophenylmagnesium bromide | 1.1 - 2.0 | Me-THF | -30 to 0 | - | Optimization Study | mit.edu |
This interactive table demonstrates that a systematic variation of parameters such as solvent, reagent stoichiometry, and temperature can lead to significant improvements in reaction yield. For instance, in the synthesis of a substituted ethanone, changing the solvent from THF to diethyl ether and increasing the equivalents of the Grignard reagent more than doubled the yield from 31% to 74% nih.gov. Low-temperature conditions are often crucial, as seen in the organolithium reaction, to maintain control over the highly reactive intermediates echemi.com.
Reactivity and Reaction Mechanisms of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon in 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one is significantly electron-deficient. This is a consequence of the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. This heightened electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles. nih.gov However, the steric bulk presented by the two chlorine atoms in the ortho positions of the phenyl ring can hinder the approach of nucleophiles, influencing reaction rates and stereochemical outcomes. nih.gov
Trifluoromethyl ketones, including this compound, exhibit a pronounced tendency to undergo hydration in the presence of water. The strong electron-withdrawing nature of the -CF₃ group destabilizes the carbonyl group and stabilizes the corresponding hydrate, shifting the equilibrium significantly towards the gem-diol form. libretexts.org This reaction proceeds via the nucleophilic addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield the stable hydrate.
Similarly, in the presence of alcohols, the compound readily forms hemiketals. This reaction follows a similar nucleophilic addition mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate can then be protonated to form the hemiketal. The equilibrium for hemiketal formation is also generally more favorable for trifluoromethyl ketones compared to their non-fluorinated analogs. Further reaction under acidic conditions can lead to the formation of a ketal, though this step is often slower and requires removal of water to drive the equilibrium.
| Reactant | Nucleophile | Equilibrium Product | Key Driving Factor |
|---|---|---|---|
| This compound | Water (H₂O) | Gem-diol (Hydrate) | Inductive effect of -CF₃ group |
| This compound | Alcohol (R-OH) | Hemiketal | Inductive effect of -CF₃ group |
This compound reacts with primary amines (R-NH₂) under acid-catalyzed conditions to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction mechanism involves a series of reversible steps:
Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (-OH₂⁺).
Dehydration: Water is eliminated, forming a resonance-stabilized iminium ion.
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product. researchgate.net
Reaction with hydroxylamine (B1172632) (NH₂OH) follows an analogous pathway to produce oximes. researchgate.netresearchgate.net The formation of oximes is a common derivatization method for ketones. researchgate.net Given the steric hindrance from the ortho-chloro substituents, these condensation reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unhindered ketones. researchgate.net
The prochiral nature of the carbonyl group in this compound allows for asymmetric nucleophilic additions to produce chiral alcohols. A prominent example is the asymmetric transfer hydrogenation (ATH), where a hydride is delivered to the carbonyl carbon from a hydrogen source, often in the presence of a chiral transition metal catalyst.
For instance, the ATH of structurally related trifluoroacetophenones using chiral ruthenium complexes has been shown to produce the corresponding trifluoromethyl-substituted alcohols with high yields and excellent enantioselectivity (ee). researchgate.net The stereochemical outcome is dictated by the catalyst's chiral environment, which favors one of the two possible transition states for hydride delivery.
The steric hindrance imposed by the 2,6-dichloro substitution pattern plays a crucial role in stereochemical control. nih.gov This steric bulk can:
Enhance Facial Selectivity: The bulky substituents can effectively block one face of the carbonyl plane from the approaching nucleophile-catalyst complex, leading to higher enantioselectivity.
Reduce Reactivity: Conversely, severe steric hindrance can significantly slow down or even inhibit the reaction, as the catalyst may be unable to effectively coordinate with the ketone. nih.gov
Studies on ketones with bulky 2,6-disubstituted aryl groups have shown that they can be resistant to ATH, demonstrating the significant impact of steric hindrance on the accessibility of the carbonyl group. nih.gov This highlights a key challenge and a tool for stereochemical control in reactions involving this compound.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is generally characterized by its high stability and chemical inertness due to the strength of the carbon-fluorine bonds. However, under specific conditions, this group can participate in reactions such as defluorination.
Defluorination of trifluoromethyl ketones can be achieved through various methods, most notably through reductive processes. Electroreductive defluorination, for example, involves the transfer of electrons to the molecule, leading to the cleavage of a C-F bond. This process can be used to convert trifluoromethyl ketones into difluoroenol silyl (B83357) ethers. The mechanism is thought to involve the formation of a radical anion intermediate, which then eliminates a fluoride (B91410) ion.
While specific studies on this compound are not prevalent, the general principles of trifluoromethyl ketone defluorination are applicable. Enzymatic defluorination processes have also been studied for other fluorinated compounds, often involving glutathione (B108866) S-transferases, although this is more relevant in a biological context. wikipedia.org Fluoride exchange processes are less common for the highly stable -CF₃ group and typically require harsh conditions or specific reagents.
| Method | Typical Reagents/Conditions | Intermediate Product Type |
|---|---|---|
| Electroreductive Defluorination | Electric current, TMSCl | Difluoroenol silyl ether |
| Palladium-catalyzed Defluorination/Arylation | Pd catalyst, base | Fluorinated-α,β-unsaturated ketone |
The reactivity of the dichlorophenyl ring towards electrophilic aromatic substitution (SₑAr) is profoundly influenced by the substituents present. Both the trifluoroacetyl group (-COCF₃) and the chlorine atoms are electron-withdrawing, thus deactivating the aromatic ring towards attack by electrophiles compared to benzene (B151609).
The directing effects of these groups are as follows:
Trifluoroacetyl Group (-COCF₃): This group is a powerful deactivator and a strong meta-director due to both inductive and resonance effects that withdraw electron density from the ring, particularly from the ortho and para positions.
Chlorine Atoms (-Cl): Halogens are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions.
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring: Mechanistic Considerations
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity of the dichlorophenyl ring in this compound towards electrophiles is significantly influenced by the electronic properties of its substituents: the two chlorine atoms and the trifluoroacetyl group.
The trifluoroacetyl group (-COCF3) is a powerful electron-withdrawing group due to the combined inductive effects of the carbonyl oxygen and the three fluorine atoms. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene. oneonta.edu Furthermore, this group acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment (C4).
The chlorine atoms are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgminia.edu.eg
The directing effects of the substituents on the 2,6-dichlorophenyl ring are summarized in the table below.
| Position | Directed by -COCF3 (meta) | Directed by 2-Cl (ortho, para) | Directed by 6-Cl (ortho, para) | Overall Effect |
| 3 | - | ortho | - | Activated by 6-Cl, Deactivated by -COCF3 and 2-Cl |
| 4 | meta | para | para | Strongly Activated by both Cl atoms, Directed by -COCF3 |
| 5 | - | - | ortho | Activated by 2-Cl, Deactivated by -COCF3 and 6-Cl |
The general mechanism involves the initial attack of the aromatic ring on a potent electrophile (E+), often generated with the help of a Lewis or Brønsted acid catalyst, to form a resonance-stabilized carbocation known as a sigma complex. minia.edu.eg This step is typically the rate-determining step. minia.edu.eg In the final step, a base removes a proton from the sp3-hybridized carbon, restoring aromaticity and yielding the substituted product. youtube.com
Radical Reactions and Single-Electron Transfer Processes
Aryl trifluoromethyl ketones are versatile substrates in radical chemistry, primarily through the formation of ketyl radicals via single-electron transfer (SET) processes.
Photoredox Catalysis in Transformations of Aryl Trifluoromethyl Ketones
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov In this context, aryl trifluoromethyl ketones like this compound can undergo SET reduction. An excited-state photocatalyst, such as [Ir(ppy)2(dtb-bpy)]+ or Ru(bpy)32+, can reduce the ketone to its corresponding radical anion, a trifluoromethyl-substituted ketyl radical. nih.govnih.gov
These highly reactive ketyl radicals can then participate in various transformations. For example, they can engage in radical/radical cross-coupling reactions. One application is the synthesis of β-trifluoromethylated alkyl aryl ketones through the coupling of these ketyl radicals with benzylic radicals generated from the addition of a trifluoromethyl radical to styrenes. nih.gov This approach showcases how the trifluoroacetyl moiety can be used to initiate radical cascades for complex molecule synthesis. nih.gov
Electron Transfer Mechanisms in Reduction Processes
The key step in the radical reactivity of this compound is the single-electron transfer to its carbonyl group. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and lowers the reduction potential of the ketone, facilitating the SET process.
Upon accepting an electron from a suitable donor (like an excited photocatalyst or a reducing agent), the ketone is converted into a ketyl radical anion. This species has the unpaired electron density distributed between the carbonyl carbon and oxygen atoms. The subsequent reactivity of this intermediate depends on the reaction conditions and the other species present. It can be protonated to form a neutral radical, couple with other radicals, or participate in further reduction steps.
Rearrangement Reactions and Fragmentations
The structural features of this compound, particularly the trifluoroacetyl group, can lead to unique rearrangement and fragmentation pathways.
A notable reaction for 1,1,1-trifluoroalkanones involves treatment with aluminum trichloride (B1173362) (AlCl3), which can lead to the formation of 1,1-dichloro-1-alkenones. beilstein-journals.org This transformation suggests a complex rearrangement process initiated by the Lewis acid. For substrates with electron-rich aromatic rings, further intramolecular reactions like Friedel-Crafts alkylations can occur, leading to bicyclic products. beilstein-journals.org While the 2,6-dichlorophenyl ring is electron-deficient, the potential for such rearrangements under strong Lewis acid conditions is an important aspect of its reactivity.
In mass spectrometry, the fragmentation of this compound is expected to be directed by its functional groups. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This would lead to two primary fragmentation routes:
Loss of the trifluoromethyl radical (•CF3), resulting in a 2,6-dichlorobenzoyl cation. This is a common fragmentation pattern for trifluoromethyl-substituted compounds. fluorine1.ru
Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a [M-C6H3Cl2]+ ion and a 2,6-dichlorophenyl radical.
Rearrangement reactions, such as the McLafferty rearrangement, are also possible if a γ-hydrogen is available. youtube.comwikipedia.org However, in the parent compound, this pathway is not accessible.
Mechanistic Investigations through Kinetic Isotope Effects and Hammett Analysis
To elucidate the detailed mechanisms of reactions involving this compound, physical organic chemistry tools such as kinetic isotope effects and Hammett analysis can be employed.
Kinetic Isotope Effects (KIE): The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (e.g., kH/kD). princeton.edu A primary KIE (typically >2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. youtube.com For example, if a reaction involved the deprotonation of the dichlorophenyl ring as the rate-limiting step, substituting a hydrogen atom with deuterium (B1214612) at the reaction site would result in a significant primary KIE. A secondary KIE occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step, for instance, due to a change in hybridization. wpmucdn.comyoutube.com This could be used to probe transition state structures in addition or reduction reactions at the carbonyl group.
Hammett Analysis: The Hammett equation (log(k/k0) = σρ) is a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. By measuring the reaction rates for a series of 1-(substituted-phenyl)-2,2,2-trifluoroethan-1-ones and plotting the logarithm of the relative rates against the appropriate Hammett substituent constant (σ), one can obtain the reaction constant (ρ). The sign and magnitude of ρ provide insight into the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or reduction of positive charge) in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, implying a buildup of positive charge. This analysis could be used to study the mechanism of nucleophilic addition to the carbonyl group, where the effect of substituents on the stability of the tetrahedral intermediate could be probed.
Advanced Spectroscopic and Structural Characterization of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
The NMR spectra of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one are predicted to show distinct signals corresponding to each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region. The dichlorophenyl ring contains three protons. Due to the substitution pattern, a triplet and a doublet would be anticipated. The proton at the 4-position would appear as a triplet, being coupled to the two equivalent protons at the 3- and 5-positions. These two equivalent protons would, in turn, appear as a doublet, coupled to the proton at the 4-position. The typical chemical shift range for these protons is between 7.0 and 8.0 ppm. pdx.edu
¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), typically found in the range of 180-200 ppm, and the carbon of the trifluoromethyl group (-CF₃), which would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would produce several signals in the 120-140 ppm region. The carbons bearing the chlorine atoms (C2 and C6) would be shifted downfield compared to the other aromatic carbons.
¹⁹F NMR: Given the presence of the -CF₃ group, ¹⁹F NMR is a particularly sensitive and informative technique. biophysics.org A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. huji.ac.il The chemical shift of this group is highly sensitive to its electronic environment. nih.govscispace.com For trifluoroacetophenone derivatives, this signal typically appears in a characteristic region of the spectrum. chemicalbook.com
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| ¹H | ~7.4 - 7.6 | Triplet (t) | ³JHH ≈ 8 Hz | H4 (para to C=O) |
| ¹H | ~7.3 - 7.5 | Doublet (d) | ³JHH ≈ 8 Hz | H3, H5 (meta to C=O) |
| ¹³C | ~185 | Quartet (q) | ²JCF ≈ 35 Hz | C=O |
| ¹³C | ~117 | Quartet (q) | ¹JCF ≈ 290 Hz | -CF₃ |
| ¹³C | ~135 | Singlet (s) | - | C1 (ipso-C) |
| ¹³C | ~132 | Singlet (s) | - | C2, C6 (C-Cl) |
| ¹³C | ~130 | Singlet (s) | - | C4 |
| ¹³C | ~128 | Singlet (s) | - | C3, C5 |
| ¹⁹F | ~ -70 to -80 | Singlet (s) | - | -CF₃ |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups and may vary based on solvent and experimental conditions. pdx.edud-nb.inforesearchgate.netdu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the triplet signal (H4) and the doublet signal (H3, H5), confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons of the dichlorophenyl ring (C3, C4, and C5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together molecular fragments. liverpool.ac.uk Key expected correlations for this molecule would include:
Correlations from the aromatic protons (H3, H4, H5) to the carbonyl carbon (C=O), confirming the connection of the dichlorophenyl ring to the keto group.
Correlations from the aromatic protons to various carbons within the ring, confirming the ring structure and substitution pattern.
Stereochemical analysis involves determining the three-dimensional arrangement of atoms in a molecule. wikipedia.org The compound this compound is an achiral molecule, meaning it does not possess a non-superimposable mirror image and lacks stereocenters. Therefore, advanced NMR methods designed for the analysis of enantiomers or diastereomers, such as the use of chiral derivatizing agents or chiral solvating agents, are not applicable for the stereochemical analysis of this specific compound. nih.govacs.orgresearchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com The frequencies of these vibrations are characteristic of specific functional groups, making it a powerful tool for structural confirmation. libretexts.orglibretexts.org
The IR and Raman spectra of this compound are expected to display several characteristic bands that confirm the presence of its key functional groups.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum, characteristic of the ketone C=O stretching vibration. spectroscopyonline.com For acetophenones, this band typically appears around 1690 cm⁻¹. ias.ac.in
Carbon-Fluorine (C-F) Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. youtube.com
Aromatic Ring (C=C) Stretches: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the dichlorophenyl ring.
Carbon-Chlorine (C-Cl) Stretches: The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. libretexts.org
Aromatic C-H Stretches: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Phenyl Ring |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong | Ketone |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Phenyl Ring |
| C-F Stretch | 1350 - 1100 | Very Strong | Trifluoromethyl Group |
| C-Cl Stretch | 850 - 550 | Medium-Strong | Dichlorophenyl Group |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups. msu.eduresearchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
For this compound (Molecular Formula: C₈H₃Cl₂F₃O), the molecular ion peak (M⁺) would confirm its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. ochemacademy.comwikipedia.orglibretexts.orgyoutube.com Two main alpha-cleavage pathways are possible for this molecule:
Cleavage of the C-CF₃ bond: This would result in the formation of a stable 2,6-dichlorobenzoyl cation.
Cleavage of the C-C₆H₃Cl₂ bond: This would lead to the formation of a trifluoroacetyl cation and a 2,6-dichlorophenyl radical.
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 242/244/246 | [C₈H₃Cl₂F₃O]⁺ | Molecular Ion (M⁺) |
| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of ·CF₃ radical |
| 69 | [CF₃]⁺ | Loss of ·C₇H₃Cl₂O radical |
| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from [C₇H₃Cl₂O]⁺ |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to characteristic isotopic patterns for chlorine-containing fragments. libretexts.orglibretexts.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful analysis would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of similar structures allows for predictions. iucr.org It is expected that the 2,6-dichlorophenyl ring would be largely planar. A key feature would be the dihedral angle between the plane of this ring and the plane of the ketone group. Steric hindrance from the two ortho-chlorine atoms would likely cause a significant twist, preventing the molecule from being fully planar.
Furthermore, the crystal packing would be analyzed to understand the non-covalent intermolecular interactions that govern the solid-state architecture. mdpi.comias.ac.in Potential interactions include:
Halogen bonding: Interactions involving the chlorine atoms.
π-π stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net
Dipole-dipole interactions: Arising from the polar carbonyl and C-F/C-Cl bonds.
C-H···O and C-H···F interactions: Weak hydrogen bonds could also play a role in stabilizing the crystal lattice. ias.ac.in
Crystal Packing Motifs and Hydrogen Bonding Networks
A definitive analysis of the crystal packing motifs and hydrogen bonding networks for this compound cannot be provided without experimental crystallographic data. However, based on the functional groups present in the molecule—a dichlorophenyl ring, a trifluoromethyl group, and a carbonyl group—several types of intermolecular interactions would be anticipated to govern its solid-state assembly.
Likely interactions include:
Halogen Bonding: The chlorine atoms on the phenyl ring could act as halogen bond donors, interacting with the carbonyl oxygen or the fluorine atoms of the trifluoromethyl group of neighboring molecules.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···F hydrogen bonds involving the aromatic protons and the oxygen or fluorine atoms, respectively, are expected to play a role in the crystal packing.
π-π Stacking: The electron-deficient nature of the dichlorophenyl ring could facilitate π-π stacking interactions with adjacent rings.
A hypothetical representation of potential intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Halogen Bond | C-Cl | O=C, C-F | Directional interactions influencing packing |
| Weak Hydrogen Bond | C-H (aromatic) | O=C, C-F | Stabilization of the crystal lattice |
| π-π Stacking | Dichlorophenyl ring | Dichlorophenyl ring | Contribution to close packing |
| Dipole-Dipole | C=O | C=O | Alignment of molecules |
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state would be primarily defined by the torsion angle between the dichlorophenyl ring and the trifluoroacetyl group. Steric hindrance between the ortho-chlorine atoms and the trifluoroacetyl group is expected to be a major determinant of the preferred conformation.
It is highly probable that the trifluoroacetyl group would be twisted out of the plane of the dichlorophenyl ring to minimize steric repulsion. The exact dihedral angle would be a balance between steric factors and electronic effects that might favor planarity for extended conjugation. Computational modeling could provide theoretical predictions for this conformational preference, but experimental validation through X-ray crystallography is necessary for a definitive description.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are studied)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD).
Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center elsewhere in the molecule, ECD spectroscopy would be a powerful tool for the assignment of their absolute configuration. The Cotton effects observed in the ECD spectrum, which correspond to the electronic transitions of the chromophores within the molecule (such as the dichlorophenyl and carbonyl groups), would be sensitive to the stereochemistry of the molecule.
In such a hypothetical study, the experimental ECD spectrum of a chiral derivative would be compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized chiral molecule.
Computational and Theoretical Studies of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These theoretical methods can predict various properties before a compound is synthesized or in cases where experimental measurement is difficult.
Prediction of Spectroscopic Parameters (NMR, IR)Once the optimized geometry is obtained, computational methods can predict the spectroscopic signatures of the molecule.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. d-nb.info These predictions are valuable for confirming the chemical structure of a synthesized compound by comparing the calculated spectrum to the experimental one. nih.gov For fluorinated compounds, predicting ¹⁹F NMR shifts is also of particular interest, though it can be challenging. nih.gov
IR (Infrared) Spectroscopy: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's chemical bonds. spectrabase.com Each calculated frequency corresponds to a specific motion, such as the stretching or bending of C=O, C-Cl, or C-F bonds. Comparing the predicted IR spectrum with an experimental one helps in the structural confirmation and functional group analysis of the molecule. researchgate.net
Reactivity Prediction via Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).youtube.comwikipedia.org
HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
LUMO: Represents the lowest energy state for an added electron and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity. FMO analysis would identify the likely sites on 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one that would be involved in chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static, lowest-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. uva.nl An MD simulation of this compound would reveal its conformational landscape—the full range of shapes the molecule can adopt at a given temperature due to the rotation around its single bonds. rsc.org This is particularly relevant for understanding how the molecule might interact with other molecules, such as a biological receptor, as it shows which conformations are most accessible and energetically favorable. uq.edu.aumdpi.com
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can be used to model the entire course of a chemical reaction involving a molecule. For this compound, this would involve identifying a potential reaction (e.g., nucleophilic attack at the carbonyl carbon) and then calculating the energy of the system along the reaction coordinate. This analysis helps locate the transition state—the highest energy point along the reaction pathway. Understanding the structure and energy of the transition state is key to predicting the reaction's feasibility and rate.
Solvation Models and Environmental Effects on Molecular Properties
The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. Solvation models are computational methods used to simulate the effect of the solvent environment. These models can be explicit (where individual solvent molecules are included in the simulation) or implicit (where the solvent is treated as a continuous medium). Applying a solvation model to this compound would allow for the prediction of how its geometry, electronic properties, and reactivity are influenced by different solvents, providing a more realistic understanding of its behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics (focused on structural features and non-clinical interactions)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the structural or property-based features of a chemical compound with its biological activity. For this compound, a detailed QSAR analysis would involve the calculation of various molecular descriptors to predict its behavior in non-clinical contexts. These descriptors can be categorized into several groups, including constitutional, topological, geometric, and electronic descriptors.
Structural Features and Molecular Descriptors
The primary structural features of this compound include the steric hindrance and electronic effects of the two chlorine atoms at the ortho positions of the phenyl ring. These bulky substituents can influence the molecule's conformation, particularly the rotation around the bond connecting the phenyl ring and the carbonyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the adjacent carbonyl group and the aromatic ring.
Below is a table of commonly computed molecular descriptors that would be relevant in a QSAR or cheminformatics study of this compound.
| Descriptor Category | Descriptor Name | Predicted Significance for Non-Clinical Interactions |
| Constitutional | Molecular Weight | Influences physical properties like boiling point and density. |
| Atom Count | Basic descriptor for molecular size. | |
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and potential for intermolecular interactions with polar macromolecules. |
| Rotatable Bond Count | Indicates molecular flexibility, which can be crucial for binding to biological targets. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects absorption, distribution, and membrane transport. |
| Hydrogen Bond Acceptors | The oxygen and fluorine atoms can act as hydrogen bond acceptors, influencing interactions with biological molecules. | |
| Hydrogen Bond Donors | The molecule lacks classical hydrogen bond donors. | |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule, affecting its interaction with polar environments. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Analysis of Non-Clinical Interactions
The structural characteristics of this compound suggest several potential non-clinical interactions. The lipophilic nature, predicted by a positive LogP value, would suggest an affinity for non-polar environments. The electron-deficient carbonyl carbon, due to the adjacent trifluoromethyl group, could be susceptible to nucleophilic attack.
The aromatic ring, while electron-poor due to the chlorine and trifluoroacetyl substituents, can still participate in π-stacking interactions. The chlorine atoms themselves can engage in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic center. These types of interactions are critical in how the molecule might bind to macromolecular targets.
A full QSAR study would require a dataset of structurally related compounds with measured activities to build a predictive model. In the absence of such a study for this compound, the analysis remains focused on the theoretical implications of its structural and electronic features.
Biological Activity and Molecular Interaction Mechanisms of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
Investigations into Enzyme Inhibition Mechanisms (e.g., serine proteases, COX enzymes via related compounds)
While direct studies on 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one are limited in publicly available literature, the broader class of trifluoromethyl ketones has been investigated as inhibitors of various enzymes, particularly serine proteases and cyclooxygenase (COX) enzymes. The primary mechanism of inhibition by trifluoromethyl ketones involves the formation of a stable, yet often reversible, covalent bond with a key amino acid residue in the enzyme's active site.
Irreversible vs. Reversible Inhibition Studies
Trifluoromethyl ketones are known to act as potent reversible inhibitors of serine proteases. The inhibition mechanism typically involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable hemiketal adduct. This adduct mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to potent inhibition. While this covalent bond is stable, it is often reversible, allowing the enzyme to regain activity if the inhibitor is removed.
Some trifluoromethyl ketones have been observed to exhibit slow-binding or time-dependent inhibition, which can be characteristic of a two-step binding process or a very slow dissociation of the enzyme-inhibitor complex. This can sometimes be mistaken for irreversible inhibition. A detailed kinetic analysis, including determination of association and dissociation rate constants, would be necessary to definitively classify the inhibition of this compound as either reversible or irreversible.
Aromatic trifluoromethyl ketones have also been characterized as warheads for covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues. nih.gov This highlights the versatility of the trifluoromethyl ketone moiety in forming reversible covalent interactions with different nucleophilic residues.
Structural Determinants of Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of trifluoromethyl ketones are significantly influenced by the nature of the substituents on the phenyl ring. The 2,6-dichloro substitution pattern on the phenyl ring of this compound is expected to play a crucial role in its interaction with target enzymes.
The chlorine atoms at the ortho positions can influence the conformation of the molecule and may engage in specific hydrophobic or halogen bonding interactions within the enzyme's active site. For instance, in a study of dichlorophenylpyridine-based furin inhibitors, the 3,5-dichlorophenyl moiety was found to insert into a newly formed hydrophobic binding pocket, leading to an induced-fit mechanism of inhibition. While this is a different compound and enzyme, it illustrates how dichlorophenyl groups can contribute to binding affinity and specificity.
Receptor Binding Studies and Ligand-Target Interactions
In Vitro Binding Affinity Measurements (excluding clinical relevance)
In vitro binding assays are essential for quantifying the affinity of a compound for a specific receptor or enzyme. These assays typically involve radioligand binding, fluorescence polarization, or surface plasmon resonance to determine the dissociation constant (Kd) or the inhibitory constant (Ki). Such data would provide a quantitative measure of the potency of this compound for its putative biological targets. Without experimental data, the binding affinity remains speculative.
Molecular Docking and Dynamics Simulations of Protein-Ligand Complexes
Molecular docking and dynamics simulations are computational tools used to predict the binding mode and affinity of a ligand to a protein target. These methods can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex.
For this compound, a molecular docking study would involve placing the molecule into the active site of a target enzyme (e.g., a serine protease or COX enzyme) and calculating a docking score that estimates the binding affinity. Molecular dynamics simulations could then be used to study the stability of the predicted binding pose and to observe any conformational changes in the protein or the ligand upon binding. Such studies would be invaluable in elucidating the structural basis for its potential inhibitory activity.
Mechanistic Studies of Antimicrobial and Antifungal Activities (if applicable, based on structural class)
While direct antimicrobial or antifungal studies on this compound are not widely reported, the structural class of trifluoromethyl ketones and compounds containing dichlorophenyl moieties have shown some evidence of such activities.
A study on various trifluoromethyl ketones revealed that some compounds exhibited antibacterial activity against Gram-positive bacteria and, to a lesser extent, against Gram-negative bacteria and yeasts. nih.gov The proposed mechanism for some of these compounds involves targeting membrane transporters. nih.gov
Furthermore, a study on novel chalcone (B49325) derivatives, which are structurally different but share the presence of a dichlorophenyl group and a trifluoromethylphenyl group, demonstrated antibacterial and antifungal activities. nih.gov The compound (E)-3-(2″,3″-dichlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one showed activity against various bacterial and fungal strains. nih.gov This suggests that the combination of a dichlorophenyl ring and a trifluoromethyl-containing moiety within a molecule can be a strategy for developing antimicrobial agents. The lipophilicity conferred by the halogen and trifluoromethyl groups may enhance cell penetration.
The potential antimicrobial and antifungal mechanism of this compound could involve the inhibition of essential enzymes in microbial pathogens or the disruption of their cell membranes. However, without specific experimental data, this remains a hypothesis based on the activity of structurally related compounds.
Table of Antimicrobial Activity for a Structurally Related Chalcone Derivative
| Microorganism | Zone of Inhibition (mm) for (E)-3-(2″,3″-dichlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one nih.gov |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 |
| Escherichia coli | 21 |
| Proteus vulgaris | 20 |
| Candida albicans | 14 |
| Aspergillus niger | 15 |
Exploration of Cellular Pathway Modulation and Molecular Targets (e.g., MAPK14)
The precise cellular pathways modulated by this compound and its specific molecular targets are not extensively detailed in publicly available research. However, analysis of its structural components and comparison with known bioactive molecules allows for informed hypotheses regarding its potential interactions. A key potential target is the Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α.
MAPK14 is a serine/threonine kinase that plays a crucial role in the MAP kinase signal transduction pathway. nih.gov This pathway is central to a multitude of cellular responses to external stimuli, including pro-inflammatory cytokines and environmental stress, ultimately leading to the activation of various transcription factors. nih.gov The p38 MAPK pathway, of which MAPK14 is an essential component, is involved in regulating cell proliferation, differentiation, apoptosis, and migration. scispace.comelifesciences.org Overexpression and aberrant activity of MAPK14 have been linked to the progression of diseases such as colorectal cancer by promoting inflammation, angiogenesis, and chemoresistance. nih.gov
While direct evidence of interaction is pending, the rationale for investigating MAPK14 as a potential target for this compound is based on structure-activity relationships of other known inhibitors. Several documented MAPK14 inhibitors incorporate the 2,6-dichlorophenyl moiety. For instance, compounds like 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One are known to interact with MAPK14. drugbank.com This suggests that the 2,6-dichlorophenyl group may serve as a key pharmacophore for binding to the active site of this kinase. Further research, including in-silico docking and in-vitro kinase inhibition assays, would be necessary to confirm whether this compound directly modulates the MAPK14 pathway.
Role of the Trifluoromethyl Group in Modulating Biological Recognition and Interaction
The trifluoromethyl (CF₃) group is a critical functional group in medicinal chemistry that significantly influences a molecule's biological activity through various mechanisms. hovione.combohrium.com Its incorporation into the this compound structure is expected to profoundly affect its interaction with biological targets.
One of the primary roles of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life. mdpi.com This group also significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and reach intracellular targets. mdpi.com
Furthermore, the trifluoromethyl group's strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon in the ketone moiety. This increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, such as from a cysteine thiol group in the active site of an enzyme, potentially leading to the formation of a reversible covalent bond via a hemiketal intermediate. researchgate.net This mechanism is a known mode of action for trifluoromethyl ketone-containing enzyme inhibitors. researchgate.netnih.gov The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also lead to more selective and tighter binding within a target's binding pocket through favorable hydrophobic interactions. mdpi.com
| Property | Trifluoromethyl (-CF₃) Group | Methyl (-CH₃) Group | Implication for Biological Activity |
|---|---|---|---|
| van der Waals Radius | ~2.7 Å | ~2.0 Å | Can lead to improved binding affinity and selectivity through enhanced steric and hydrophobic interactions. mdpi.com |
| Electronegativity | Strongly electron-withdrawing | Weakly electron-donating | Increases electrophilicity of adjacent carbonyls, potentially modulating binding interactions and reactivity. researchgate.net |
| Lipophilicity (Hansch π value) | +0.88 | +0.56 | Enhances membrane permeability and transport to target sites. mdpi.com |
| Metabolic Stability | High (due to strong C-F bonds) | Lower (susceptible to oxidation) | Increases compound half-life and bioavailability. mdpi.com |
| Bioisosterism | Can act as a bioisostere for chlorine, ethyl, and isopropyl groups. mdpi.com | N/A | Allows for fine-tuning of steric and electronic properties to optimize target engagement. |
Structure-Activity Relationships (SAR) for Biological Mechanisms
The structure-activity relationship (SAR) for this compound can be inferred by dissecting the contributions of its key structural motifs: the 2,6-dichlorophenyl ring and the trifluoromethyl ketone group.
The 2,6-Dichlorophenyl Ring: This moiety is crucial for the biological activity of numerous compounds, often serving as an anchor within the binding sites of protein targets. The presence and position of the chlorine atoms are critical. In a series of pyrido[2,3-d]pyrimidin-7-one tyrosine kinase inhibitors, the 6-(2,6-dichlorophenyl) group was essential for potent, broad-spectrum activity. researchgate.net SAR studies on these compounds revealed that replacing this group with other substituted phenyl rings, such as 3',5'-dimethoxyphenyl, drastically altered the inhibitor's selectivity, highlighting the importance of the dichlorophenyl substitution pattern for specific kinase interactions. researchgate.net The chlorine atoms likely engage in specific hydrophobic or halogen-bonding interactions within the target protein. Any modification, such as altering the number or position of the chlorine atoms, would be expected to significantly impact binding affinity and target selectivity.
The Trifluoromethyl Ketone Moiety: This functional group is a known "warhead" for enzyme inhibition, particularly for proteases and kinases. researchgate.netnih.gov The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, while the highly electrophilic carbonyl carbon, influenced by the adjacent trifluoromethyl group, can react with nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site to form a stable but reversible hemiketal adduct. researchgate.net The activity is highly dependent on this group; reduction of the ketone to an alcohol or its replacement would likely abolish this mechanism of action. The trifluoromethyl group itself is generally considered optimal for this effect compared to monofluoromethyl or difluoromethyl ketones due to its potent electron-withdrawing capacity. researchgate.net
| Molecular Fragment | Potential Modification | Predicted Impact on Biological Activity | Rationale/Source |
|---|---|---|---|
| 2,6-Dichlorophenyl Ring | Removal or shift of chlorine atoms (e.g., to 3,4-dichloro) | Likely decrease in potency or change in target selectivity. | The 2,6-substitution pattern is often crucial for fitting into specific hydrophobic pockets and establishing key interactions in kinase inhibitors. researchgate.net |
| 2,6-Dichlorophenyl Ring | Replacement with other substituted phenyl rings (e.g., dimethoxyphenyl) | Significant alteration of target selectivity. | Studies on related scaffolds show that such changes can shift activity from broad-spectrum to highly selective for a different kinase family. researchgate.net |
| Ketone Carbonyl | Reduction to a hydroxyl group (-OH) | Probable loss of activity, especially if the mechanism involves covalent-reversible inhibition. | The electrophilic carbonyl carbon is critical for forming hemiketal adducts with enzyme active site residues. researchgate.net |
| Trifluoromethyl Group | Replacement with a methyl (-CH₃) group | Significant decrease in potency and metabolic stability. | The trifluoromethyl group enhances the electrophilicity of the ketone and blocks metabolic oxidation. mdpi.com |
| Trifluoromethyl Group | Replacement with a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group | Gradual decrease in inhibitory potency. | The electron-withdrawing effect, which potentiates the ketone warhead, is strongest with the -CF₃ group. researchgate.net |
Applications in Chemical Synthesis and Materials Science
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one as a Building Block in Complex Molecule Synthesis
Trifluoromethyl ketones (TFMKs) are recognized as exceptionally valuable synthetic intermediates in the creation of fluorinated compounds. rsc.org Their utility is derived from the strong electron-withdrawing nature of the trifluoromethyl group, which significantly influences the reactivity of the adjacent carbonyl group. This makes compounds like this compound prized synthons for constructing intricate molecular architectures.
The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design and agrochemical development, often leading to enhanced metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgbeilstein-journals.org Trifluoromethyl ketones are particularly important in this regard, serving as key intermediates for a wide array of bioactive compounds. nih.govresearchgate.net The TFMK moiety can act as a mimic of the tetrahedral transition state of enzymatic hydrolysis, making it a valuable feature in the design of enzyme inhibitors. beilstein-journals.orgbeilstein-journals.orgnih.gov
While direct applications of this compound are not extensively documented, the utility of its structural motifs is well-established in related molecules. For instance, the 2,6-dichlorophenyl group is present in the pharmaceutical candidate LY3154207, a positive allosteric modulator of the human dopamine (B1211576) D1 receptor, highlighting the relevance of this substitution pattern in medicinal chemistry. nih.gov Furthermore, the isomeric compound, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, is a known intermediate in the synthesis of pesticides, demonstrating the role of dichlorinated trifluoroacetophenones in the agrochemical industry. echemi.comgoogle.com These examples underscore the potential of this compound as a precursor for new, biologically active agents.
| Bioactive Compound Class | Key Structural Moiety | Rationale for Use | Representative Examples |
| Pharmaceuticals | 2,6-Dichlorophenyl | Component of molecules targeting CNS receptors. | LY3154207 (Dopamine D1 Receptor Modulator) nih.gov |
| Agrochemicals (Pesticides) | Trifluoromethyl Ketone | Building block for enzyme inhibitors and other active ingredients. | Intermediates for isoxazoline-substituted benzamides google.com |
| Enzyme Inhibitors | Trifluoromethyl Ketone | Acts as a transition-state mimic, enhancing binding to enzyme active sites. beilstein-journals.orgnih.gov | Various inhibitors targeting esterases and other hydrolases. nih.gov |
The synthesis of single-enantiomer compounds is critical in pharmacology and materials science. While the direct use of this compound to create chiral auxiliaries is not widely reported, its chemical structure offers significant potential for such applications. The ketone functional group is a key handle for introducing chirality.
A primary synthetic route involves the asymmetric reduction of the carbonyl group to produce a chiral trifluoromethyl alcohol, 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol. chemenu.com The development of catalytic asymmetric methods for this type of transformation allows for the efficient production of enantiomerically enriched alcohols. acs.org These resulting chiral alcohols can then serve as valuable building blocks themselves or be incorporated into more complex structures that function as chiral auxiliaries or ligands for asymmetric catalysis. Chiral auxiliaries are instrumental in diastereoselective reactions, guiding the formation of new stereocenters with high selectivity, after which they can be removed. nih.govnih.gov
Participation in Polymerization Reactions
Although specific polymerization reactions involving this compound as a monomer are not extensively detailed in the literature, its structure contains moieties known to impart desirable characteristics to high-performance polymers.
The aryl ketone structure is a fundamental component of high-performance thermoplastics like poly(aryl ether ketone)s (PAEKs). researchgate.netresearchgate.net These materials are known for their mechanical strength and thermal stability. Incorporating a monomer like this compound could lead to novel PAEKs or related polymers. The presence of the bulky dichlorophenyl and trifluoromethyl side groups would likely result in amorphous polymers with altered solubility and processing characteristics. researchgate.net The synthesis of fluorinated polymers is an active area of research, with fluorinated aryl compounds being explored as monomers to create materials with unique properties. nii.ac.jpacs.org
The incorporation of fluorine and chlorine atoms into a polymer backbone is a well-established strategy for enhancing material stability. specialchem.com Fluoropolymers are renowned for their exceptional chemical resistance and thermal stability, properties attributed to the strength of the carbon-fluorine (C-F) bond. membrane-solutions.comportplastics.com This bond is one of the strongest in organic chemistry, rendering fluorinated materials inert to a wide range of solvents, acids, and bases. researchgate.netholscot.comeverythinginsidethefence.com
Similarly, the presence of chlorine atoms can enhance thermal stability, as seen in materials like poly(N-(meta-chlorophenyl) maleimide). researchgate.net Therefore, a polymer derived from this compound would be expected to exhibit high thermal stability and robust chemical resistance due to the combined effects of the trifluoromethyl group and the dichlorinated aromatic ring.
| Structural Feature | Expected Influence on Polymer Properties | Underlying Principle |
| Trifluoromethyl Group (-CF₃) | Enhanced thermal stability, chemical inertness, hydrophobicity, low refractive index. acs.org | High C-F bond energy; the protective sheath of fluorine atoms around the polymer backbone. membrane-solutions.com |
| Dichlorophenyl Group | Increased thermal stability, flame retardancy, modified solubility. | High bond energy of C-Cl relative to C-H; steric hindrance affecting chain packing. |
| Aryl Ketone Backbone | High mechanical strength, high glass transition temperature (Tg). | Rigid aromatic units in the polymer main chain restricting bond rotation. nii.ac.jp |
Use as a Reagent or Catalyst in Organic Transformations
The primary application of this compound in organic chemistry is as a synthetic building block or intermediate, rather than as a reagent or catalyst. Its chemical reactivity is centered on the electrophilic nature of the trifluoromethyl-activated carbonyl group. This ketone is susceptible to nucleophilic attack, a property exploited in its role as a substrate for creating more complex molecules, such as through reduction to form alcohols or reaction with organometallic reagents. organic-chemistry.org While various methods exist for the synthesis of trifluoromethyl ketones using different catalysts and reagents, the compound itself is not typically employed to facilitate or catalyze transformations of other molecules. organic-chemistry.orgacs.orgacs.org
Development of Novel Functional Materials Incorporating the Dichlorophenyl Trifluoromethyl Ketone Scaffold
The unique combination of a dichlorophenyl ring and a trifluoromethyl ketone group in this compound presents a compelling scaffold for the development of novel functional materials. While direct polymerization or incorporation of this specific molecule into material backbones is not extensively documented in publicly available research, the broader class of dichlorophenyl trifluoromethyl ketones has been explored in the synthesis of high-performance polymers. These studies provide a strong basis for understanding the potential contributions of the this compound scaffold to the properties of advanced materials.
The primary route for integrating such scaffolds into polymers is through polycondensation reactions, where the dichloro- functionality can react with suitable co-monomers to form the polymer chain. The presence of the trifluoromethyl group is particularly significant, as it is known to impart a range of desirable properties to polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and increased hydrophobicity.
One of the most relevant examples is the synthesis of trifluoromethylated poly(ether ether ketone) (PEEK), a high-performance thermoplastic known for its excellent mechanical and chemical resistance at high temperatures. kpi.uawikipedia.org In a notable study, researchers synthesized novel copolymers of PEEK by replacing the standard monomer, 4,4'-difluorobenzophenone, with 4,4'-dichloro-3,3'-bis(trifluoromethyl)benzophenone. kpi.ua This analogue shares key structural features with this compound, namely the dichlorophenyl and trifluoromethyl moieties.
The incorporation of the trifluoromethylated dichlorobenzophenone monomer had a profound impact on the properties of the resulting PEEK copolymers. kpi.ua A key finding was the disruption of the polymer's crystallinity. While standard PEEK is semi-crystalline, the introduction of the bulky and electron-withdrawing trifluoromethyl groups along the polymer backbone led to the formation of amorphous copolymers, particularly at higher incorporation levels (50% and 100%). kpi.ua This change from a semi-crystalline to an amorphous morphology is significant as it can lead to increased optical clarity and improved processability.
These findings suggest that the this compound scaffold could be a valuable building block for a new generation of functional materials. Its integration into polymer backbones, such as those of poly(aryl ether ketones), polyimides, or polycarbonates, could yield materials with a unique combination of properties. nih.govntu.edu.twnih.govmdpi.commdpi.comsemanticscholar.org For instance, the trifluoromethyl group could be leveraged to produce polymers with low dielectric constants, making them suitable for applications in microelectronics and high-frequency communication. nih.gov The inherent hydrophobicity conferred by the fluorine atoms could also be advantageous for creating moisture-resistant coatings and membranes.
The research into trifluoromethylated PEEK provides a clear precedent for the potential of dichlorophenyl trifluoromethyl ketone scaffolds in materials science. The ability to systematically modify the properties of a well-established high-performance polymer by incorporating these structural motifs opens up new avenues for designing functional materials with tailored characteristics for a wide range of advanced applications. kpi.ua
| Property | Observation in Trifluoromethylated PEEK Copolymers | Potential Implication for Materials with Dichlorophenyl Trifluoromethyl Ketone Scaffold |
| Crystallinity | Decreased with increasing trifluoromethyl content; 50% and 100% copolymers were amorphous. kpi.ua | Potential for creating amorphous, optically clear polymers with improved processability. |
| Glass Transition Temperature (Tg) | Increased with the incorporation of trifluoromethyl groups. kpi.ua | Enhanced thermal performance, allowing for use at higher operating temperatures. |
| Thermal Stability | Largely unaffected by the incorporation of trifluoromethyl groups. kpi.ua | Retention of high-temperature resistance, a key feature of high-performance polymers. |
| Hydrophobicity | Maintained or slightly increased. kpi.ua | Suitability for applications requiring moisture resistance, such as coatings and membranes. |
| Solubility | Generally improved in organic solvents due to reduced crystallinity. | Easier processing and fabrication of films and other forms from solution. |
| Dielectric Constant | Expected to be lower due to the presence of fluorine. nih.gov | Potential for use as low-k dielectric materials in microelectronics. |
Environmental Fate and Transformation Studies of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One
Degradation Pathways in Environmental Matrices (e.g., aqueous, soil)
The degradation of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one in the environment is anticipated to proceed through several pathways, including photolytic degradation, hydrolytic cleavage, and biodegradation. The efficiency of these degradation routes is significantly influenced by the chemical's structure, particularly the presence of chlorine and fluorine substituents, which are known to enhance resistance to environmental degradation.
Photolytic degradation, initiated by the absorption of solar radiation, represents a potential abiotic degradation pathway for this compound. The presence of a carbonyl group and unsaturated bonds in the molecule suggests susceptibility to photolytic processes. pharmaguideline.com The primary mechanism is expected to involve the cleavage of the carbon-chlorine bonds, a common photoreaction for chlorinated aromatic compounds. This can lead to the formation of less chlorinated intermediates and, eventually, hydroxylated derivatives through reactions with photochemically produced hydroxyl radicals. For instance, the photolysis of acetophenone (B1666503) in aqueous solutions is known to produce hydroxylated acetophenones. While specific studies on the target compound are unavailable, research on other halogenated aromatic compounds indicates that direct photolysis can be a contributing factor to their environmental transformation, although the rates can be highly variable depending on environmental conditions.
Hydrolysis is another key abiotic process that could contribute to the transformation of this compound in aqueous environments. The trifluoromethyl ketone moiety is known to form stable hydrates, which could influence its reactivity. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org While the carbon-fluorine bond is exceptionally strong and resistant to cleavage, the carbon-carbon bond adjacent to the carbonyl group or the carbon-chlorine bonds could be susceptible to hydrolysis under certain pH and temperature conditions. Hydrolysis of halogenated hydrocarbons can lead to the formation of alcohols, although competing elimination reactions can also occur. viu.ca Given the stability of trifluoromethyl ketones, the hydrolytic cleavage of the trifluoroacetyl group from the aromatic ring is expected to be a slow process. Potential transformation products could include 2,6-dichlorobenzoic acid and trifluoroacetic acid, though their formation rates are likely to be low.
The biodegradation of this compound is expected to be limited due to the presence of both chlorine and fluorine substituents, which confer a high degree of recalcitrance to microbial attack. Organofluorine compounds are known for their persistence, and the biodegradation of highly chlorinated aromatic compounds is also a slow process. researchgate.netnih.gov
Anaerobic degradation through reductive dechlorination, where chlorine atoms are sequentially removed, is another possible but slow pathway for the dichlorophenyl moiety.
Formation of Transformation Products and Metabolites
Given the likely degradation pathways, a number of transformation products and metabolites of this compound can be anticipated.
Photodegradation may lead to the formation of monochlorinated and non-chlorinated derivatives of the parent compound, as well as hydroxylated analogs. Hydrolytic processes, although slow, could yield 2,6-dichlorobenzoic acid and trifluoroacetic acid.
Microbial metabolism of the dichlorophenyl ring could result in the formation of various chlorinated and hydroxylated intermediates. For example, the degradation of 2,4-dichlorophenol (B122985) by fungi has been shown to produce dechlorinated cleavage products. nih.gov A significant transformation product observed in studies of the structurally related drug diclofenac (B195802) is 1-(2,6-dichlorophenyl)indolin-2-one. While the formation mechanism is different, it highlights a potential intramolecular cyclization pathway for compounds containing the 2,6-dichlorophenyl moiety under specific conditions.
A summary of potential transformation products is presented in the table below.
| Degradation Pathway | Potential Transformation Products/Metabolites | Analogous Compound |
| Photolytic Degradation | Monochlorinated trifluoroethanones, Hydroxylated trifluoroethanones | Halogenated acetophenones |
| Hydrolytic Cleavage | 2,6-Dichlorobenzoic acid, Trifluoroacetic acid | Trifluoroacetates |
| Biodegradation | Chlorinated catechols, Dechlorinated ring cleavage products | Dichlorophenols, Dichloroanilines |
Mechanistic Understanding of Environmental Persistence
The environmental persistence of this compound is predicted to be high, stemming from the combined stability of its dichlorinated aromatic and trifluoromethyl components. Organohalogen compounds, in general, are known for their persistence in the environment. nih.govmdpi.comresearchgate.netarizona.edunih.gov
The two chlorine atoms on the phenyl ring, particularly in the ortho positions, sterically hinder enzymatic attack and increase the molecule's resistance to microbial degradation. The strong carbon-fluorine bonds in the trifluoromethyl group are highly resistant to both biotic and abiotic cleavage, contributing significantly to the molecule's persistence.
The persistence of compounds like dichlorodiphenyltrichloroethane (DDT), which also contains a dichlorophenyl group, is well-documented. academicjournals.orgnih.govdiva-portal.orgumweltprobenbank.deresearchgate.net DDT and its metabolites can persist in the soil for many years. umweltprobenbank.de The combination of these two stable moieties in one molecule suggests that this compound will likely have a long environmental half-life and the potential for bioaccumulation.
Theoretical Modeling of Environmental Reactivity and Pathways
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals like this compound. nih.govecetoc.orgoup.comnih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior, including its potential for biodegradation, hydrolysis, and photolysis.
QSAR models developed for halogenated aromatic compounds could be applied to predict the persistence of the target molecule. nih.govoup.com Such models often consider parameters like the number and position of halogen substituents, which are known to influence biodegradability. For instance, halogenated aliphatics have been shown to be more persistent than halogenated aromatics in subsurface environments. nih.gov
Computational studies on persistent organic pollutants can also provide insights into potential degradation pathways and the stability of intermediates. mdpi.com These theoretical approaches can help to prioritize research needs and to assess the potential environmental risks of new and existing chemicals for which experimental data are scarce.
Advanced Analytical Methodologies for Detection and Quantification of 1 2,6 Dichlorophenyl 2,2,2 Trifluoroethan 1 One in Complex Matrices
Chromatographic Techniques
Chromatography is the cornerstone for separating complex mixtures, enabling the isolation of a target analyte from matrix interferences before detection. The choice of technique depends on the physicochemical properties of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one, such as its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-DAD, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally labile compounds. For this compound, a reversed-phase (RP) HPLC method would be the most common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Detection Systems:
UV-Diode Array Detector (DAD): The dichlorophenyl chromophore in the molecule allows for strong ultraviolet (UV) absorbance. A DAD detector can provide spectral information, aiding in peak purity assessment and compound identification. The expected maximum absorption wavelength (λmax) would likely be in the 200-280 nm range.
Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS provides superior selectivity and sensitivity. Electrospray ionization (ESI) would be a suitable ionization technique. The MS/MS detector allows for Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented to produce characteristic product ions, significantly reducing background noise and improving detection limits.
Table 1: Hypothetical HPLC-MS/MS Parameters for Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| MS/MS Transition | Analyte-specific parent > product ion pair |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Given its molecular weight and structure, this compound is expected to have sufficient volatility and thermal stability for Gas Chromatography (GC) analysis. GC offers high-resolution separation for complex samples.
Detection Systems:
Mass Spectrometry (MS): Coupling GC with a mass spectrometer is the gold standard for identifying and quantifying volatile organic compounds. Electron Ionization (EI) would produce a characteristic fragmentation pattern, or "fingerprint," for the molecule, allowing for unambiguous identification by matching against a spectral library. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by focusing the detector on specific fragment ions.
Hyphenated Techniques for Enhanced Selectivity and Sensitivity
Hyphenated techniques, which combine two or more analytical methods, are essential for analyzing trace levels of compounds in complex matrices. epa.govnih.gov The coupling of a separation technique (like HPLC or GC) with a detection technique (like MS/MS) is a powerful example. scirp.orgmdpi.com
LC-MS/MS: As mentioned, this is a highly selective and sensitive technique that combines the separation power of liquid chromatography with the mass-resolving power of tandem mass spectrometry. nih.gov It is particularly useful for biological samples where matrix effects can be significant.
GC-MS/MS: This technique offers an additional layer of selectivity compared to GC-MS, making it invaluable for complex environmental samples where co-eluting interferences are common.
Sample Preparation Strategies for Diverse Matrices (e.g., environmental, biological in vitro)
Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, concentrate it, and remove interferences that could affect the analytical results.
Environmental Matrices (Water, Soil): For water samples, Solid-Phase Extraction (SPE) is a common and effective technique. A sorbent material (e.g., C18 or a polymeric sorbent) is used to adsorb the analyte from the water sample, which is then eluted with a small volume of organic solvent. For soil or sediment, Soxhlet extraction or Pressurized Liquid Extraction (PLE) with an appropriate organic solvent can be used, followed by a clean-up step using SPE.
Biological in vitro Matrices (e.g., Microsomes, Cell Culture Media): To analyze this compound in in vitro metabolism studies, a protein precipitation step is often the first step to remove proteins. This is typically done by adding a cold organic solvent like acetonitrile. The supernatant can then be further concentrated and analyzed directly or subjected to SPE for additional cleanup. Liquid-Liquid Extraction (LLE) is another viable option for separating the analyte from the aqueous biological matrix into an immiscible organic solvent.
Method Validation for Accuracy, Precision, and Limits of Detection
Any quantitative analytical method must be validated to ensure its reliability and fitness for purpose. Method validation is a process that demonstrates the suitability of an analytic method for its intended purpose. epa.gov Key validation parameters, often defined by guidelines from organizations like the International Council on Harmonisation (ICH), include:
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | 80-120% recovery |
| Precision (%RSD) | < 15% |
| Linearity (r²) | ≥ 0.99 |
| LOD | Signal-to-Noise Ratio > 3 |
| LOQ | Signal-to-Noise Ratio > 10 |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies
The synthesis of sterically hindered ketones like 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one presents considerable challenges. Traditional methods such as Friedel-Crafts acylation are often inefficient for highly substituted and deactivated aromatic rings. Future research will likely focus on developing more robust and versatile synthetic strategies.
Emerging methodologies that bypass the limitations of classical approaches are of particular interest. For instance, the nucleophilic trifluoromethylation of corresponding esters or other carboxylic acid derivatives using reagents like fluoroform (HCF3) presents a promising alternative. beilstein-journals.orgnih.gov Research could be directed towards optimizing these reactions for 2,6-dichloro-substituted substrates, potentially employing advanced catalytic systems to overcome the steric hindrance.
Another avenue involves transition-metal-catalyzed cross-coupling reactions. Methodologies that allow for the construction of the C-C bond between the dichlorophenyl ring and the trifluoroacetyl group under milder conditions would be a significant advancement. Exploring novel precursors and catalysts that are tolerant of the compound's functional groups will be crucial.
Table 1: Potential Novel Synthetic Approaches
| Methodology | Precursor Type | Potential Advantages | Key Research Challenge |
| Nucleophilic Trifluoromethylation | Methyl 2,6-dichlorobenzoate | Use of inexpensive fluoroform, potentially higher yield. beilstein-journals.org | Overcoming steric hindrance at the carbonyl carbon. |
| Transition-Metal Cross-Coupling | 2,6-dichlorophenylboronic acid | Mild reaction conditions, high functional group tolerance. | Development of suitable trifluoroacetylating agents and catalysts. |
| C-H Activation/Functionalization | 1,3-dichlorobenzene (B1664543) | High atom economy, direct synthesis. | Achieving regioselectivity and avoiding side reactions. |
Deeper Mechanistic Insights into Complex Reactions
The unique electronic and steric environment of this compound warrants in-depth mechanistic studies of its reactions. The interplay between the inductive effect of the trifluoromethyl group, which activates the carbonyl for nucleophilic attack, and the significant steric shielding by the two ortho-chloro substituents creates a complex reactivity profile. nih.gov
Future research should employ a combination of experimental kinetics, isotopic labeling, and computational modeling to elucidate reaction pathways. Understanding the transition states of nucleophilic additions to the carbonyl group is fundamental. For example, investigating how different nucleophiles approach the sterically encumbered electrophilic carbon can provide insights into reaction feasibility and stereochemical outcomes. nih.gov
Furthermore, exploring reactions where the compound participates in more complex transformations, such as multicomponent reactions or catalytic cycles, could reveal unexpected reactivity. Mechanistic studies on such reactions would not only expand the synthetic utility of this ketone but also contribute to a broader understanding of reactivity in sterically congested environments.
Computational Design of Derivatives with Tuned Properties
Computational chemistry offers a powerful paradigm for the rational design of derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict how modifications to the molecular structure will influence its electronic properties, stability, and reactivity. chapman.edu
Future research in this area could focus on several key goals:
Tuning Electronic Properties: In silico screening of different substituents on the aromatic ring (e.g., electron-donating or withdrawing groups at the C4 position) can help in designing molecules with specific dipole moments or LUMO energies, which are critical for applications in materials science.
Predicting Biological Activity: Molecular docking simulations can be used to predict the binding affinity of derivatives for specific biological targets, such as enzyme active sites. mdpi.com Given that trifluoromethyl ketones are known enzyme inhibitors and the related 2-(2,6-dichlorophenyl) moiety is present in pharmacologically active molecules, this is a particularly promising direction. nih.govnih.gov
Designing for Stability and Reactivity: Computational models can help predict the stability of derivatives and their intermediates, guiding synthetic efforts towards more viable and efficient routes.
Table 2: Computationally Guided Design Strategies
| Research Goal | Computational Method | Target Property | Potential Application |
| Enhanced Biological Activity | Molecular Docking, QSAR | Binding affinity to specific enzymes/receptors. | Medicinal Chemistry, Agrochemicals. |
| Novel Optical/Electronic Properties | DFT, TD-DFT | HOMO/LUMO gap, absorption spectra. | Organic Electronics, Materials Science. |
| Optimized Synthetic Accessibility | Transition State Calculation | Reaction energy barriers. | Process Chemistry, Synthetic Methodology. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The structural features of this compound make it a compelling scaffold for interdisciplinary research.
In the realm of biology and medicinal chemistry , trifluoromethyl ketones are recognized as potent reversible inhibitors of various enzymes, acting as transition-state mimics. nih.govresearchgate.net A closely related structural unit, 2-(2,6-dichlorophenyl)acetyl, is the core of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, which has entered clinical development. nih.gov This strongly suggests that derivatives of this compound could be explored as novel neuropharmacological agents or as probes to study biological systems. Future work could involve synthesizing a library of derivatives and screening them for activity against a range of biological targets.
In materials science , the incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying properties such as thermal stability, lipophilicity, and electronic character. nih.gov The high fluorine content and the rigid, sterically defined structure of this compound make it an attractive building block for advanced materials. Future research could explore its use in the synthesis of fluorinated polymers, liquid crystals, or functional organic materials with unique dielectric or optical properties.
Addressing Challenges in Selective Functionalization and Stereocontrol
Two of the most significant challenges and, therefore, important future research directions for this compound are selective functionalization and stereocontrol.
Selective Functionalization: The aromatic ring of this compound is deactivated and sterically hindered, making regioselective C-H functionalization at the remaining positions (C3, C4, C5) extremely difficult. researchgate.net Developing novel catalytic systems, perhaps involving directing groups or advanced C-H activation strategies, to selectively introduce new functional groups onto the phenyl ring is a major synthetic hurdle that needs to be overcome. Success in this area would unlock access to a vast new chemical space of derivatives.
Stereocontrol: Any nucleophilic addition to the prochiral carbonyl carbon will generate a new stereocenter. Due to the immense steric bulk of the 2,6-dichlorophenyl group, achieving high levels of stereoselectivity in such reactions is a formidable challenge. nih.gov Future research must focus on the development of novel asymmetric catalysts and chiral auxiliaries specifically designed to operate effectively on sterically demanding trifluoromethyl ketones. acs.org Establishing predictable and high-yielding stereoselective transformations is essential for accessing enantiomerically pure derivatives, which is critical for pharmacological applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation using 2,6-dichlorobenzene and trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimization includes:
- Temperature control : Reactions are conducted at 0–5°C to minimize side products.
- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.
- Catalyst stoichiometry : A 1.2:1 molar ratio of catalyst to substrate improves yield (≥75%) .
- Validation : Monitor reaction progress via TLC or GC-MS, and purify via recrystallization (ethanol/water mixtures) .
Q. How is the molecular structure characterized using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-Cl/C-F vibrations at 600–800 cm⁻¹ .
- NMR : ¹³C NMR shows the trifluoromethyl carbon at δ ~110–120 ppm (quartet, J ≈ 280 Hz). Aromatic protons in ¹H NMR appear as doublets (J ≈ 8–10 Hz) due to para-substitution .
- Mass spectrometry : Molecular ion [M⁺] at m/z 261 (C₈H₃Cl₂F₃O⁺) with fragment peaks for Cl/F loss .
Q. What are the best practices for crystallographic analysis of this compound?
- Methodological Answer :
- Crystal growth : Use slow evaporation of a saturated acetone/hexane solution.
- XRD parameters : Collect data at 100 K to minimize thermal motion. Resolve structures with SHELX and refine using Olex2 .
- Data deposition : Submit to the Cambridge Crystallographic Data Centre (CCDC) for public access (e.g., deposition number CCDC 1988019) .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of electronic properties and stability?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (charge distribution). Compare with experimental XRD bond lengths/angles .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) of conformers to identify the most stable tautomer .
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
- Methodological Answer :
- Vibrational mode analysis : Assign IR peaks using VEDA software to correlate DFT-predicted vibrations with experimental data. Adjust scaling factors (0.96–0.98) for frequency alignment .
- Solvent effects : Simulate NMR chemical shifts with PCM (Polarizable Continuum Model) to account for solvent polarity discrepancies .
Q. What methodologies evaluate antimicrobial efficacy, and how are conflicting activity data resolved?
- Methodological Answer :
- Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL. Use ciprofloxacin as a positive control .
- Data conflicts : Address variability via:
- Replicate assays : Minimum triplicate testing with statistical analysis (ANOVA, p < 0.05).
- Biofilm vs. planktonic assays : Differentiate activity modes using crystal violet staining .
Q. What experimental design limitations affect stability studies, and how can they be mitigated?
- Methodological Answer :
- Degradation control : Continuous cooling (4°C) during prolonged experiments reduces organic compound breakdown. Use LC-MS to monitor degradation products (e.g., hydrolyzed ketones) .
- Sample variability : Prepare mixtures with ≥10 initial samples to mimic real-world environmental diversity. Validate with PCA (Principal Component Analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
